molecular formula C14H18N2O B4619400 N-cyclopentyl-1-indolinecarboxamide

N-cyclopentyl-1-indolinecarboxamide

Cat. No.: B4619400
M. Wt: 230.31 g/mol
InChI Key: LQXCQFOPMWMXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-1-indolinecarboxamide is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.141913202 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Indoline Alkaloids

Indoline alkaloids are notable for their complex structures and potent biological activities across a range of molecules. A significant challenge in their total synthesis is efficiently assembling their core architectures. Research has explored the cyclopropanation of enamines, particularly for constructing complex nitrogen-containing ring systems, which has been relatively underexplored. This approach is pivotal for the synthesis of indoline alkaloids, where the cyclopropanation/ring-opening/iminium cyclization (CRI) reaction on tryptamine derivatives is utilized to assemble indoline alkaloid skeletons. This method has efficiently constructed several types of indoline alkaloid skeletons, demonstrating its utility in synthesizing structurally intriguing indoline alkaloids like N-acetylardeemin, minfiensine, vincorine, and communesin F (Zhang, Song, & Qin, 2011).

Anticancer and Antimicrobial Activity of Indole Derivatives

The synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives has been reported, showing significant in vitro anticancer activity against various cancer cells like HeLa, HepG2, and MCF-7. The nature of substituents on the pyrimidine ring significantly affects the anti-proliferative activity of these molecules. Additionally, these derivatives have shown potent antimicrobial activity, highlighting the importance of specific substituents in enhancing their inhibitory activity (Gokhale, Dalimba, & Kumsi, 2017).

Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor

Research has discovered a novel class of negative allosteric modulator of the dopamine D2 receptor, derived from N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652). This discovery highlights the potential of indole derivatives in modulating neurotransmitter receptors, opening up new avenues for drug development in neurological disorders (Mistry et al., 2015).

Properties

IUPAC Name

N-cyclopentyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14(15-12-6-2-3-7-12)16-10-9-11-5-1-4-8-13(11)16/h1,4-5,8,12H,2-3,6-7,9-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXCQFOPMWMXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-1-indolinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-1-indolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-1-indolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-1-indolinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-1-indolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-1-indolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.